molecular formula C8H10O3 B1427462 3-(Oxan-4-yl)prop-2-ynoic acid CAS No. 1344373-23-4

3-(Oxan-4-yl)prop-2-ynoic acid

Cat. No.: B1427462
CAS No.: 1344373-23-4
M. Wt: 154.16 g/mol
InChI Key: JIYZTYVNTDNDHG-UHFFFAOYSA-N
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Description

“3-(Oxan-4-yl)prop-2-ynoic acid” is a chemical compound with the CAS Number: 1344373-23-4 . It has a molecular weight of 154.17 and its IUPAC name is 3-tetrahydro-2H-pyran-4-yl-2-propynoic acid . The compound is in powder form .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 154.16 g/mol . More detailed physical and chemical properties were not available in the current resources.

Scientific Research Applications

Photoremovable Protecting Groups

1-Oxoindan-2-yl and 1,3-dioxoindan-2-yl esters have been explored for their roles as photoremovable protecting groups. These compounds react with hydrogen or electron donors to release corresponding acids, suggesting potential utility in photochemical applications where controlled release of active compounds is required (Literák, Hroudná, & Klán, 2008).

Antagonists for Medical Applications

Nonpeptide alphavbeta3 antagonists have been identified for the prevention and treatment of osteoporosis, showcasing the therapeutic potential of certain chemical structures in targeting specific receptors (Hutchinson et al., 2003).

Quality Control of Active Pharmaceutical Ingredients

Analytical methods for quality control of derivatives of 4-oxoquinoline-3-propanoic acids highlight the importance of chemical analysis in ensuring the purity and efficacy of pharmaceutical compounds, indicating applications in drug development and manufacturing (Zubkov et al., 2016).

Synthesis and Medicinal Chemistry

Synthesis of 3-hydroxy-pent-4-ynoic acids demonstrates the versatility of these compounds in chemical synthesis, potentially leading to new pharmaceuticals or materials (López-Reyes et al., 2013).

Urease Inhibitors

Indole-based hybrid oxadiazole scaffolds have been investigated for their potent urease inhibitory activity, suggesting applications in treating diseases related to urease enzyme activity (Nazir et al., 2018).

Safety and Hazards

The safety information available indicates that “3-(Oxan-4-yl)prop-2-ynoic acid” is potentially dangerous. The hazard statements include H315, H318, and H335 , which correspond to “Causes skin irritation”, “Causes serious eye damage”, and “May cause respiratory irritation”, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Properties

IUPAC Name

3-(oxan-4-yl)prop-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-8(10)2-1-7-3-5-11-6-4-7/h7H,3-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYZTYVNTDNDHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344373-23-4
Record name 3-(oxan-4-yl)prop-2-ynoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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